Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate
Brand Name: Vulcanchem
CAS No.: 1186404-57-8
VCID: VC2643437
InChI: InChI=1S/C11H10F3NO5/c1-19-9-3-6(4-10(16)20-2)8(15(17)18)5-7(9)11(12,13)14/h3,5H,4H2,1-2H3
SMILES: COC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])C(F)(F)F
Molecular Formula: C11H10F3NO5
Molecular Weight: 293.2 g/mol

Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate

CAS No.: 1186404-57-8

Cat. No.: VC2643437

Molecular Formula: C11H10F3NO5

Molecular Weight: 293.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate - 1186404-57-8

Specification

CAS No. 1186404-57-8
Molecular Formula C11H10F3NO5
Molecular Weight 293.2 g/mol
IUPAC Name methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate
Standard InChI InChI=1S/C11H10F3NO5/c1-19-9-3-6(4-10(16)20-2)8(15(17)18)5-7(9)11(12,13)14/h3,5H,4H2,1-2H3
Standard InChI Key OIRXXTHJTRDMJY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])C(F)(F)F
Canonical SMILES COC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])C(F)(F)F

Introduction

Chemical Properties and Structure

Structural Characteristics

Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate features a benzene ring with four distinct substituents arranged in a specific pattern. The structure includes:

  • A methoxy group (-OCH₃) at the 5-position

  • A nitro group (-NO₂) at the 2-position

  • A trifluoromethyl group (-CF₃) at the 4-position

  • A methyl acetate side chain (-CH₂COOCH₃) attached to the phenyl ring

This arrangement of functional groups creates a molecule with interesting electronic properties due to the electron-withdrawing nature of the nitro and trifluoromethyl groups contrasting with the electron-donating methoxy group.

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties that define its behavior and potential applications. Table 1 summarizes the key properties of Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate.

Table 1: Key Properties of Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate

PropertyValueSource
Molecular FormulaC₁₁H₁₀F₃NO₅
Molecular Weight293.2 g/mol
Exact Mass293.051 g/mol
Physical StateNot specified in available data-
DensityNot available in current literature
Boiling PointNot available in current literature
Melting PointNot available in current literature-
Polar Surface Area (PSA)81.35
LogP2.8609
HS Code2918990090

The trifluoromethyl group in this compound is particularly significant as it is known to enhance the bioavailability and stability of compounds in pharmaceutical applications. This functional group alters the electronic distribution within the molecule and can affect properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Structural Identifiers

For research and database purposes, this compound is associated with several structural identifiers that uniquely describe its molecular structure.

Table 2: Structural Identifiers for Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate

Identifier TypeValueSource
CAS Number1186404-57-8
IUPAC Namemethyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate
Standard InChIInChI=1S/C11H10F3NO5/c1-19-9-3-6(4-10(16)20-2)8(15(17)18)5-7(9)11(12,13)14/h3,5H,4H2,1-2H3
InChIKeyOIRXXTHJTRDMJY-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C(=C1)CC(=O)OC)N+[O-])C(F)(F)F
PubChem CID45588317

Related Compounds and Comparative Analysis

Understanding Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate in the context of structurally related compounds provides valuable insights into its chemical behavior and potential applications.

Structural Analogues

Two notable related compounds identified in the literature include:

  • 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid (CAS: 1190198-33-4)

    • This is the carboxylic acid analogue of the target compound

    • Differs by having a carboxylic acid (-COOH) group instead of a methyl ester (-COOCH₃)

    • Has a reported melting point of 191-193°C

  • Methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate (CAS: 1820703-52-3)

    • Contains a fluoro substituent instead of methoxy and lacks the nitro group

    • Has a simpler substitution pattern on the aromatic ring

    • Molecular weight of 236.16 g/mol compared to 293.2 g/mol for the target compound

Table 3: Comparison of Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate with Related Compounds

PropertyMethyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acidMethyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate
CAS Number1186404-57-81190198-33-41820703-52-3
Molecular FormulaC₁₁H₁₀F₃NO₅C₁₀H₈F₃NO₅C₁₀H₈F₄O₂
Molecular Weight293.2 g/mol279.17 g/mol236.16 g/mol
Melting PointNot available191-193°CNot available
Key Structural DifferenceReference compoundCarboxylic acid instead of methyl esterFluoro group instead of methoxy and no nitro group
Sources

Structure-Property Relationships

The structural differences between these compounds highlight important structure-property relationships:

  • The carboxylic acid derivative (2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid) likely exhibits:

    • Higher melting point due to hydrogen bonding capabilities

    • Greater water solubility compared to the ester

    • Different reactivity profile in chemical transformations

    • Potential for salt formation with bases

  • The fluoro-substituted analogue (Methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate) likely demonstrates:

    • Different electronic properties due to the absence of the electron-withdrawing nitro group

    • Altered lipophilicity and membrane permeability characteristics

    • Different metabolic stability profile

    • Modified reactivity patterns in chemical transformations

These structure-property relationships are valuable in predicting how structural modifications might affect the chemical behavior and potential applications of these compounds in research and development contexts.

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